N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide is an acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a 2,6-dimethylphenoxy moiety linked via an acetamide backbone. This structure combines aromatic methoxy and methyl substituents, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-13(2)18(12)23-11-17(20)19-15-10-14(21-3)8-9-16(15)22-4/h5-10H,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFKILYYFSGWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974795 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-(2,6-dimethylphenoxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5938-36-3 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2-(2,6-dimethylphenoxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Physicochemical Properties
Table 2: Physical and Crystallographic Data
- Crystallography: The target compound’s 2,6-dimethylphenoxy group likely forms intermolecular N–H⋯O bonds similar to those in and , affecting solubility and stability .
- Lipophilicity : The ethoxy group in increases lipophilicity compared to methoxy, suggesting the target compound may have moderate membrane permeability .
Table 3: Toxicity Data for Acetamide Derivatives
| Compound Name | Toxicity Profile | Reference ID |
|---|---|---|
| 2-(p-butoxyphenoxy)-N-(2,6-dimethylphenyl)acetamide | LD50 (oral, mouse): 400 mg/kg | |
| N-(2,6-diethylphenyl)-2-methoxyacetamide | No acute toxicity data available |
- Toxicity: Compounds with diethylaminoethyl or nitroso groups () show higher toxicity (e.g., LD50 = 25 mg/kg IV), whereas simpler methoxy/acetamide derivatives like the target compound may have safer profiles .
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